Ethyl 4-nitro-2-(trimethylsilyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-nitro-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H17NO4Si It is a derivative of benzoic acid, featuring both nitro and trimethylsilyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-nitro-2-(trimethylsilyl)benzoate can be synthesized through a multi-step processThe nitration typically requires concentrated nitric acid and sulfuric acid as catalysts, while the silylation can be achieved using trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of strong acids and reactive silylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-nitro-2-(trimethylsilyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzoate.
Substitution: Ethyl 4-nitro-2-(substituted)benzoate.
Oxidation: Various oxidized derivatives of the nitro group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-nitro-2-(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-nitro-2-(trimethylsilyl)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-nitro-2-(trimethylsilyl)benzoate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Ethyl 2-(trimethylsilyl)benzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
This compound stands out due to the presence of both nitro and trimethylsilyl groups, which confer unique reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C12H17NO4Si |
---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
ethyl 4-nitro-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H17NO4Si/c1-5-17-12(14)10-7-6-9(13(15)16)8-11(10)18(2,3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
ORKNYTKGDRHHGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.